molecular formula C23H20N2O2 B11068344 N-[4-(2-oxopyrrolidin-1-yl)phenyl]biphenyl-2-carboxamide

N-[4-(2-oxopyrrolidin-1-yl)phenyl]biphenyl-2-carboxamide

Cat. No.: B11068344
M. Wt: 356.4 g/mol
InChI Key: OZTDRRZPVBYJQD-UHFFFAOYSA-N
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Description

N-[4-(2-oxopyrrolidin-1-yl)phenyl]biphenyl-2-carboxamide is a synthetic organic compound characterized by a biphenyl structure with a carboxamide group and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]biphenyl-2-carboxamide typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Attachment of the Pyrrolidinone Moiety: The pyrrolidinone moiety is introduced through a nucleophilic substitution reaction, where the nitrogen atom of the pyrrolidinone attacks an electrophilic carbon on the biphenyl core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the biphenyl core.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(2-oxopyrrolidin-1-yl)phenyl]biphenyl-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is studied for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest for pharmacological research.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its chemical stability and functional groups make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)phenyl]biphenyl-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The biphenyl core and pyrrolidinone moiety can bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide: Similar structure but with a simpler benzamide core.

    N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthyl-2-carboxamide: Contains a naphthyl group instead of a biphenyl group.

    N-[4-(2-oxopyrrolidin-1-yl)phenyl]phenyl-2-carboxamide: Lacks the biphenyl structure, having a single phenyl ring instead.

Uniqueness

N-[4-(2-oxopyrrolidin-1-yl)phenyl]biphenyl-2-carboxamide is unique due to its biphenyl core, which provides additional rigidity and potential for π-π interactions. This structural feature can enhance its binding affinity to certain targets and improve its overall bioactivity compared to similar compounds.

Properties

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylbenzamide

InChI

InChI=1S/C23H20N2O2/c26-22-11-6-16-25(22)19-14-12-18(13-15-19)24-23(27)21-10-5-4-9-20(21)17-7-2-1-3-8-17/h1-5,7-10,12-15H,6,11,16H2,(H,24,27)

InChI Key

OZTDRRZPVBYJQD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4

Origin of Product

United States

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